

Application Notes and Protocols for O-1918

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O1918

Cat. No.: B109532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, cannabidiol-related compound that serves as a valuable pharmacological tool for studying non-CB1/CB2 receptor signaling pathways. It functions as an antagonist at the orphan G protein-coupled receptors GPR18 and GPR55.^{[1][2]} This document provides detailed information on the commercial sources, purity, and experimental applications of O-1918, including protocols for key in vitro assays and visualizations of its signaling pathways.

Commercial Sources and Purity

O-1918 is available from several commercial suppliers, typically with a purity of $\geq 95\%$ or $\geq 97\%$, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.

Supplier	Stated Purity	Analytical Method	CAS Number
BOC Sciences	≥97%	HPLC	536697-79-7
Cayman Chemical	≥95%	Not Specified	536697-79-7
APExBIO	≥95%	Not Specified	536697-79-7
Bertin Bioreagent	≥95%	Not Specified	536697-79-7
Tocris Bioscience	≥97%	HPLC	536697-79-7
Probechem Biochemicals	Not Specified	Not Specified	Not Specified
Santa Cruz Biotechnology	Not Specified	Not Specified	536697-79-7

Biological Activity

O-1918 is a selective antagonist of GPR18 and GPR55, with no significant binding affinity for the classical cannabinoid receptors CB1 and CB2 at concentrations up to 30 μM .^{[3][4][5]} Its antagonist activity allows for the investigation of the physiological and pathological roles of GPR18 and GPR55. O-1918 has been shown to inhibit abnormal-cannabidiol (abn-CBD)-induced effects, such as endothelium-dependent vasodilation and cell migration.^{[3][5]} Furthermore, it can block the activation of the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathway induced by GPR18/GPR55 agonists.^{[3][5]}

Experimental Protocols

In Vitro Cell Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of O-1918 on the migration of cells in response to a chemoattractant that signals through GPR18 or GPR55.

Materials:

- Cells expressing GPR18 or GPR55
- Cell culture medium (serum-free and with serum or chemoattractant)

- O-1918 (dissolved in a suitable solvent, e.g., DMSO)
- Chemoattractant (e.g., abnormal-cannabidiol)
- Transwell inserts (e.g., 8.0 μm pore size)
- 24-well plates
- Phosphate-buffered saline (PBS)
- Fixing solution (e.g., 70% ethanol)
- Staining solution (e.g., 0.2% Crystal Violet)
- Cotton swabs
- Microscope

Procedure:

- Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, detach cells and resuspend them in serum-free medium.[\[6\]](#)
- Assay Setup:
 - Place Transwell inserts into a 24-well plate.
 - In the lower chamber of the wells, add medium containing a chemoattractant (e.g., with 10% FBS or a specific GPR18/GPR55 agonist). For control wells, add serum-free medium.[\[7\]](#)
 - In the upper chamber of the inserts, seed the prepared cells in serum-free medium.[\[8\]](#)
- Treatment with O-1918: Add O-1918 at various concentrations to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable duration (e.g., 24 hours), allowing for cell migration.[\[8\]](#)

- Fixation and Staining:
 - Carefully remove the medium from the upper chamber.
 - With a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[\[6\]](#)
 - Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 10-15 minutes.[\[6\]](#)
 - Stain the migrated cells by immersing the insert in a staining solution for 5-10 minutes.[\[9\]](#)
- Quantification:
 - Gently wash the inserts with distilled water to remove excess stain.[\[9\]](#)
 - Allow the membrane to dry.
 - Count the number of migrated cells in several fields of view using a microscope.
 - Alternatively, the dye can be eluted and the absorbance measured.

Vasorelaxation Assay

This protocol outlines a method to evaluate the inhibitory effect of O-1918 on agonist-induced vasorelaxation in isolated arterial rings.

Materials:

- Isolated arterial rings (e.g., rat mesenteric artery)
- Krebs-Henseleit solution (KHS)
- Noradrenaline (NE) or other vasoconstrictors
- GPR18/GPR55 agonist (e.g., abnormal-cannabidiol)
- O-1918
- Organ bath system with force transducers

Procedure:

- **Tissue Preparation:** Mount the isolated arterial rings in an organ bath filled with KHS, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- **Equilibration and Sensitization:** Allow the tissues to equilibrate under a resting tension. Sensitize the tissues by repeated stimulation with a vasoconstrictor like noradrenaline.[\[10\]](#)
- **Pre-contraction:** Induce a stable contraction in the arterial rings using a vasoconstrictor.
- **Agonist-induced Relaxation:** Once a stable contraction is achieved, cumulatively add a GPR18/GPR55 agonist to elicit a concentration-dependent relaxation response.
- **Inhibition with O-1918:** In a separate set of experiments, pre-incubate the arterial rings with O-1918 at a specific concentration for a defined period (e.g., 30 minutes) before inducing pre-contraction.
- **Data Recording and Analysis:** Record the changes in tension using force transducers.[\[10\]](#) Express the relaxation as a percentage of the pre-contraction. Compare the concentration-response curves for the agonist in the presence and absence of O-1918 to determine the inhibitory effect.

PI3K/Akt Signaling Pathway Analysis (Western Blotting)

This protocol details the investigation of O-1918's effect on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

- Cells expressing GPR18 or GPR55
- Cell culture reagents
- GPR18/GPR55 agonist
- O-1918
- Lysis buffer

- Protein assay kit
- SDS-PAGE equipment
- Western blotting equipment
- Primary antibodies (anti-phospho-Akt, anti-total-Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

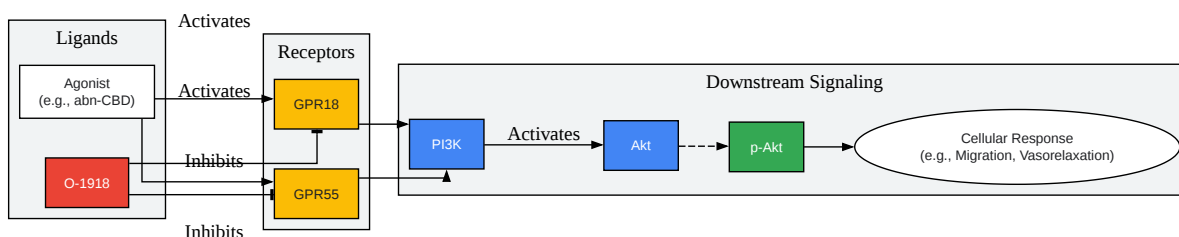
Procedure:

- Cell Culture and Treatment:
 - Plate cells and grow to a suitable confluency.
 - Starve the cells in serum-free medium for a few hours before treatment.
 - Pre-treat the cells with O-1918 at desired concentrations for a specific time.
 - Stimulate the cells with a GPR18/GPR55 agonist for a short period (e.g., 5-30 minutes).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation and Detection:
 - Incubate the membrane with a primary antibody against phospho-Akt.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing:
 - Strip the membrane of the first set of antibodies.
 - Re-probe the membrane with a primary antibody against total Akt as a loading control.
- Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Compare the levels of Akt phosphorylation across different treatment groups.

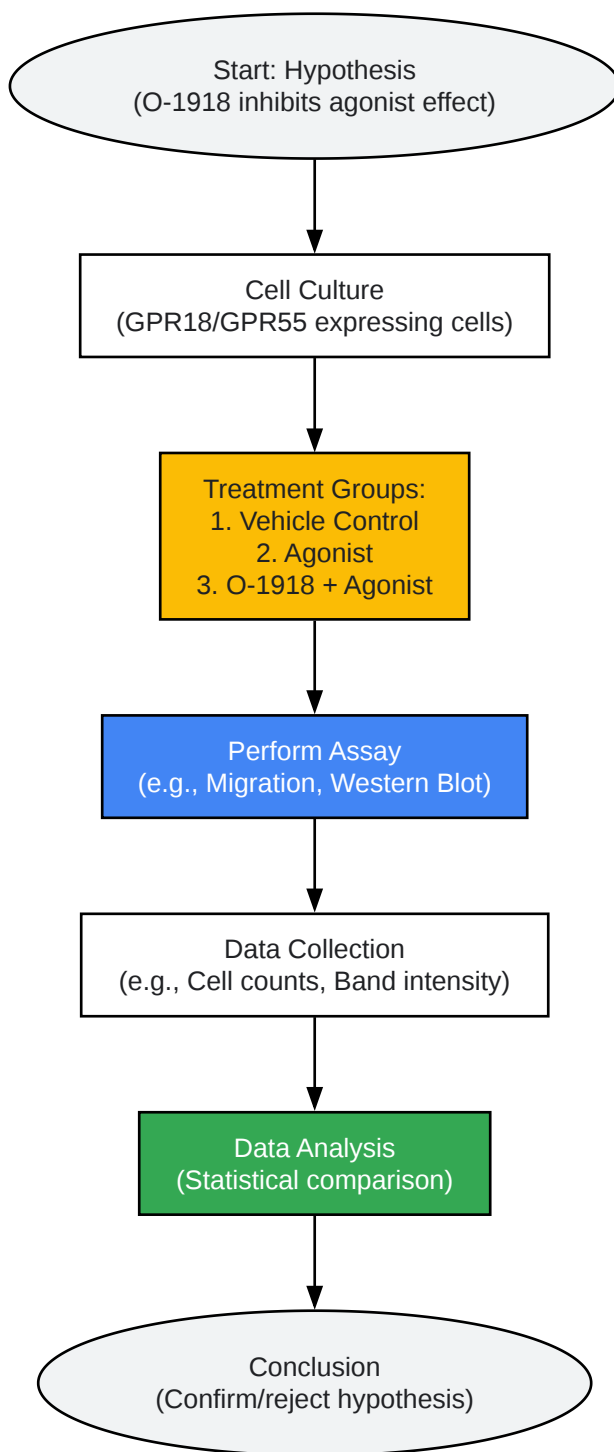
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involving O-1918 and a typical experimental workflow for its use.



[Click to download full resolution via product page](#)

Caption: O-1918 signaling pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for O-1918.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-1918, Tocris Bioscience 10 mg | Buy Online | Tocris Bioscience | Fisher Scientific [fishersci.co.uk]
- 2. O-1918 - Wikipedia [en.wikipedia.org]
- 3. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. Cell migration assay or Transwell assay [protocols.io]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for O-1918]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109532#commercial-sources-and-purity-of-o-1918]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com